(3S)-3-methylthiomorpholine
Description
(3S)-3-Methylthiomorpholine is a chiral thiomorpholine derivative featuring a sulfur atom in its six-membered heterocyclic ring and a methyl group at the 3S position. Thiomorpholine derivatives are structurally analogous to morpholine (which contains oxygen) but exhibit distinct electronic and steric properties due to sulfur’s larger atomic size and lower electronegativity. These compounds are pivotal in medicinal chemistry and organic synthesis, often serving as intermediates for pharmaceuticals, agrochemicals, and materials science applications .
Properties
CAS No. |
1286768-72-6 |
|---|---|
Molecular Formula |
C5H11NS |
Molecular Weight |
117.22 g/mol |
IUPAC Name |
(3S)-3-methylthiomorpholine |
InChI |
InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
KZZPRWYOUNLBQK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CSCCN1 |
Canonical SMILES |
CC1CSCCN1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methylthiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropyl methyl sulfide with ammonia or an amine in the presence of a base. The reaction proceeds through nucleophilic substitution, leading to the formation of the thiomorpholine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
(3S)-3-methylthiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3S)-3-methylthiomorpholine with structurally related compounds, emphasizing substituents, heteroatoms, and molecular properties.
Key Observations:
- Heteroatom Influence : Thiomorpholines (S-containing) generally exhibit higher lipophilicity than morpholines (O-containing), enhancing membrane permeability in drug design. For example, 3-(3-chlorophenyl)thiomorpholine is more hydrophobic than (S)-3-phenylmorpholine , impacting bioavailability.
- The sulfone group in 3-cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride enhances polarity, favoring aqueous solubility.
- Chirality : Chiral centers (e.g., in (S)-3-phenylmorpholine and 3S-3-methylmorpholine ) are critical for enantioselective interactions in drug-receptor binding.
Biological Activity
(3S)-3-methylthiomorpholine is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
| Property | Value |
|---|---|
| CAS No. | 1286768-72-6 |
| Molecular Formula | CHNS |
| Molecular Weight | 117.22 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Specific pathways affected include apoptosis induction and cell cycle arrest, indicating its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to its structural features, particularly the presence of sulfur and nitrogen atoms in the thiomorpholine ring. These atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound may modulate enzyme activity and receptor binding, leading to its observed biological effects.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.
-
Cancer Cell Proliferation :
- In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| Thiomorpholine | No methyl group | Limited biological activity |
| 4-Methylthiomorpholine | Methyl group at C4 | Varies; less studied |
| (3R)-3-Methylthiomorpholine | Enantiomer with different configuration | Potentially different effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
